Product packaging for 5-methoxy-N-methylpyridin-2-amine(Cat. No.:CAS No. 1256812-29-9)

5-methoxy-N-methylpyridin-2-amine

Cat. No.: B2905876
CAS No.: 1256812-29-9
M. Wt: 138.17
InChI Key: UOROTVHBSPLIKV-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyridine (B92270) Systems in Chemical Research

Substituted pyridine systems are a cornerstone of modern chemical research, primarily due to their versatile reactivity and wide-ranging applications. uni.luscbt.com The pyridine ring, a six-membered heterocycle analogous to benzene (B151609) with one nitrogen atom, can be functionalized with various substituent groups, leading to a diverse array of physical, chemical, and biological properties. ukm.my These derivatives are integral components in medicinal chemistry, materials science, and catalysis. uni.luucla.edu In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is found in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents. bohrium.com The nitrogen atom in the pyridine ring can influence the compound's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological activity. bohrium.comcymitquimica.com

Significance of Methoxy (B1213986) and N-Methyl Functionalities in Pyridine Chemistry

The introduction of methoxy (-OCH₃) and N-methyl (-NHCH₃) groups to a pyridine ring significantly modifies its electronic and steric properties. The methoxy group, an electron-donating group through resonance, can influence the reactivity of the pyridine ring, making it more susceptible to electrophilic substitution at certain positions. It can also impact the compound's solubility and its ability to participate in hydrogen bonding. cymitquimica.com The N-methyl group, attached to an amino substituent, also acts as an electron-donating group and increases the nucleophilicity of the amino nitrogen. This functional group is crucial in many biological interactions and can alter the pharmacokinetic profile of a molecule. General methods for the N-methylation of amines often utilize methanol (B129727) as a C1 source in the presence of a suitable catalyst. acs.orgacs.org

Overview of 5-Methoxy-N-methylpyridin-2-amine within Pyridine Chemistry

This compound is a specific substituted pyridine that incorporates both the methoxy and N-methyl functionalities. Its structure, featuring a methoxy group at the 5-position and an N-methylamino group at the 2-position of the pyridine ring, presents a unique combination of electronic effects. The electron-donating nature of both substituents is expected to influence the aromatic system's reactivity. The compound is identified by the CAS number 1256812-29-9 and has the molecular formula C₇H₁₀N₂O. uni.luuni.lu While specific, in-depth academic studies on this exact molecule are not abundant in publicly available literature, its structure suggests it would be a valuable building block in organic synthesis and a compound of interest for medicinal chemistry research.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O uni.lu
CAS Number 1256812-29-9 uni.lu
Monoisotopic Mass 138.07932 Da uni.lu
Predicted XlogP 1.1 uni.lu

A table showing the basic chemical properties of this compound.

Scope and Objectives of Academic Research on this compound

Given the limited specific research on this compound, the scope of academic inquiry would logically focus on several key areas. A primary objective would be the development of efficient and scalable synthetic routes to the compound. Following its synthesis, a thorough characterization of its physicochemical properties, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its crystal structure, would be essential. Subsequent research would likely explore its reactivity in various chemical transformations, such as electrophilic substitution, metal-catalyzed cross-coupling reactions, and further derivatization of the amino group. Investigating its potential as a ligand in coordination chemistry or as a scaffold for the synthesis of biologically active molecules would also be a significant avenue of research. The overarching goal would be to understand how the interplay of the methoxy and N-methylamino substituents on the pyridine core dictates the molecule's properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B2905876 5-methoxy-N-methylpyridin-2-amine CAS No. 1256812-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-7-4-3-6(10-2)5-9-7/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOROTVHBSPLIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 5 Methoxy N Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a detailed mapping of the molecular framework.

The ¹H NMR spectrum of 5-methoxy-N-methylpyridin-2-amine is expected to show five distinct signals corresponding to the different proton environments in the molecule.

The N-methyl and methoxy (B1213986) groups should each appear as sharp singlets, as their protons are not coupled to other protons. The chemical shift of the methoxy protons (-OCH₃) is typically found in the range of δ 3.8-3.9 ppm in similar aromatic systems. rsc.org The N-methyl protons (-NHCH₃) are also expected to be a singlet, integrating to three protons.

The three aromatic protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns due to spin-spin coupling.

H-6: This proton is adjacent to the ring nitrogen and would appear at the most downfield position of the three ring protons, likely as a doublet with a small coupling constant (J) due to coupling with H-4.

H-4: This proton is coupled to both H-3 and H-6. It is expected to appear as a doublet of doublets.

H-3: This proton is adjacent to the amino group and coupled to H-4, appearing as a doublet.

The presence of the electron-donating amino and methoxy groups influences the electron density of the ring, affecting the precise chemical shifts of these protons. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
NH-CH ~2.9 - 3.1 Singlet (s) 3H
O-CH ~3.8 - 3.9 Singlet (s) 3H
H-3 ~6.3 - 6.5 Doublet (d) 1H
H-4 ~7.2 - 7.4 Doublet of Doublets (dd) 1H

The ¹³C NMR spectrum is predicted to display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment and the nature of the substituents.

The N-methyl and O-methyl carbons are expected to appear in the upfield region of the spectrum. Based on analogous compounds, the methoxy carbon (-OCH₃) typically resonates around δ 55-56 ppm. rsc.org The five carbons of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the amino group (C-2) is expected to be the most downfield due to the deshielding effect of the two nitrogen atoms. The carbon bearing the methoxy group (C-5) would also be significantly downfield, while the other ring carbons (C-3, C-4, C-6) will have shifts consistent with their positions in the substituted pyridine ring. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
N-C H₃ ~28 - 30
O-C H₃ ~55 - 56
C -3 ~105 - 108
C -4 ~138 - 140
C -6 ~145 - 148
C -5 ~150 - 153

| C -2 | ~158 - 160 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. ipb.ptresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals for H-3 and H-4 would be expected, confirming their adjacency on the pyridine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would allow for the definitive assignment of H-3 to C-3, H-4 to C-4, and H-6 to C-6, as well as correlating the methyl proton signals to their respective methyl carbons. csic.es

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) connectivity. Key correlations would include:

The methoxy protons (O-CH₃) showing a correlation to C-5.

The N-methyl protons (N-CH₃) showing a correlation to C-2.

The H-6 proton showing correlations to C-2 and C-4.

The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.

Together, these advanced techniques provide irrefutable evidence for the proposed structure of this compound. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺˙) and numerous fragment ion peaks. uni-saarland.de

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 138, corresponding to its molecular weight (C₇H₁₀N₂O). uni.lu The fragmentation pattern would likely involve characteristic losses based on the functional groups present. Common fragmentation pathways for methoxy aromatic compounds include the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 123, or the loss of formaldehyde (B43269) (CH₂O, 30 Da). Cleavage adjacent to the amino group is also a probable fragmentation route. docbrown.infomdpi.com

Table 3: Predicted Major Ions in the EI Mass Spectrum of this compound

m/z Ion Formula Likely Origin
138 [C₇H₁₀N₂O]⁺˙ Molecular Ion (M⁺˙)
123 [C₆H₇N₂O]⁺ [M - •CH₃]⁺
108 [C₆H₈N₂]⁺˙ [M - CH₂O]⁺˙

Chemical Ionization is a "softer" ionization technique that results in less fragmentation than EI, making it particularly useful for confirming the molecular weight of a compound. uni-saarland.decustoms.go.jp In CI-MS, a reagent gas like methane (B114726) or isobutane (B21531) is ionized first, and these ions then transfer a proton to the analyte molecule. mdpi.com

The most prominent peak in the CI mass spectrum of this compound is expected to be the protonated molecular ion, [M+H]⁺, at m/z 139. uni.lucustoms.go.jp Depending on the experimental conditions, other adduct ions might also be observed, such as the sodium adduct [M+Na]⁺ at m/z 161 or the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 156. uni.lu The minimal fragmentation observed in CI-MS provides a clear indication of the molecular mass, complementing the structural data obtained from EI-MS and NMR.

Table 4: Predicted Major Ions in the CI Mass Spectrum of this compound

m/z Ion Formula Ion Type
139 [C₇H₁₁N₂O]⁺ Protonated Molecule [M+H]⁺
161 [C₇H₁₀N₂ONa]⁺ Sodium Adduct [M+Na]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the determination of purity and confirmation of the identity of synthesized organic compounds. For this compound, LC separates the compound from any residual starting materials, byproducts, or impurities present in the sample matrix prior to detection by mass spectrometry. High-Performance Liquid Chromatography (HPLC) is often used for this purpose, with purity typically assessed by the peak area percentage at a specific UV detection wavelength (e.g., 254 nm). A purity level of 95% or higher is generally considered acceptable for many research applications. nih.gov

Mass spectrometry provides data on the mass-to-charge ratio (m/z) of the compound, which is a primary indicator of its molecular identity. The molecular formula of this compound is C₇H₁₀N₂O, corresponding to a monoisotopic mass of 138.07932 Da. uni.lu In positive ion mode electrospray ionization (ESI), the compound is expected to be detected primarily as its protonated molecular ion, [M+H]⁺, at m/z 139.08660. uni.lu Other adducts, such as the sodium [M+Na]⁺ (m/z 161.06854) or potassium [M+K]⁺ (m/z 177.04248) adducts, may also be observed depending on the mobile phase composition. uni.lu

Tandem mass spectrometry (MS/MS) is employed for definitive structural elucidation. In this technique, the precursor ion (e.g., m/z 139.08660) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments). The resulting fragmentation pattern serves as a molecular fingerprint. For substituted pyridines and related N-alkylated amines, fragmentation commonly occurs at the most labile bonds. researchgate.netdokumen.pub By analogy with similar structures, the major fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the cleavage of the bond between the pyridine ring and the secondary amine, leading to the formation of a stable iminium cation. researchgate.netnih.govnih.gov The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure and its differentiation from constitutional isomers. researchgate.net

Table 1: Predicted LC-MS Data for this compound

ParameterPredicted ValueReference
Molecular FormulaC₇H₁₀N₂O uni.lu
Monoisotopic Mass138.07932 Da uni.lu
[M+H]⁺ (m/z)139.08660 uni.lu
[M+Na]⁺ (m/z)161.06854 uni.lu
[M+K]⁺ (m/z)177.04248 uni.lu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is expected to exhibit several characteristic bands that confirm the presence of its key structural features.

The N-H stretching vibration of the secondary amine group is anticipated to appear as a distinct band in the region of 3300-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl groups are also readily identifiable. Aromatic C-H stretches typically occur in the 3000-3100 cm⁻¹ range, while the asymmetric and symmetric stretches of the methyl (CH₃) groups are found between 2850 and 3000 cm⁻¹. nih.govtandfonline.com

The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of structural information. The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ range. nih.govresearchgate.net The N-H bending vibration can be observed around 1525-1560 cm⁻¹. ukm.myresearchgate.net Furthermore, the characteristic stretching vibration of the aromatic ether C-O bond of the methoxy group is expected to be present in the 1000-1300 cm⁻¹ region. tandfonline.com The presence and position of these bands collectively provide strong evidence for the molecular structure of this compound.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Reference
N-H Stretch (Secondary Amine)3300 - 3500 nih.gov
Aromatic C-H Stretch3000 - 3100 nih.govtandfonline.com
Aliphatic C-H Stretch (Methyl)2850 - 3000 nih.govtandfonline.comlibretexts.org
Pyridine Ring Stretches (C=C, C=N)1400 - 1650 nih.govresearchgate.netresearchgate.net
N-H Bend1525 - 1560 ukm.myresearchgate.net
Aromatic C-O Stretch (Methoxy)1000 - 1300 tandfonline.com
C-H Out-of-Plane Bend600 - 950 tandfonline.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. ksu.edu.sa While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. Consequently, symmetric and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the pyridine ring. The symmetric "breathing" modes of the aromatic ring, which involve the uniform expansion and contraction of the ring, typically give rise to a strong Raman signal. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring are also Raman-active and would appear in the 1400-1650 cm⁻¹ region, complementing the data obtained from FT-IR. nih.govresearchgate.net The vibrations associated with the methyl groups and C-H bonds will also be present. researchgate.net By comparing the FT-IR and Raman spectra, a more complete assignment of the vibrational modes of this compound can be achieved, enhancing the confidence in its structural elucidation. ksu.edu.sanih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorption bands in the UV-Vis region (typically 200-800 nm). The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (e.g., non-bonding (n) or π bonding orbitals) to higher energy anti-bonding orbitals (π*).

The spectrum of this compound is expected to be dominated by two main types of electronic transitions: π→π* and n→π. The π→π transitions, involving the promotion of electrons from the π bonding orbitals of the aromatic pyridine ring to π* anti-bonding orbitals, are typically high-intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands observed. core.ac.uk The n→π* transitions involve the promotion of non-bonding electrons—specifically, the lone pair electrons on the pyridine nitrogen atom—to a π* anti-bonding orbital. These transitions are generally of much lower intensity compared to π→π* transitions. libretexts.org The presence of the electron-donating methoxy (-OCH₃) and methylamino (-NHCH₃) groups on the pyridine ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

Solvent Effects on UV-Vis Absorption Characteristics

The position (λₘₐₓ) and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The study of these solvent effects provides insight into the nature of the electronic transitions.

For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. core.ac.uk This occurs because the excited state (π*) is typically more polar than the ground state (π) and is therefore better stabilized by polar solvent molecules. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition. core.ac.ukkuleuven.be

Conversely, for n→π* transitions, an increase in solvent polarity, particularly with protic solvents capable of hydrogen bonding (like methanol (B129727) or ethanol), often results in a hypsochromic (blue) shift, moving the absorption maximum to a shorter wavelength. libretexts.org This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with the solvent molecules. This stabilization increases the energy required to promote an electron to the π* orbital, thus shifting the absorption to a higher energy (shorter wavelength). libretexts.org Therefore, analyzing the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, acetonitrile (B52724), methanol) can help to distinguish between the π→π* and n→π* transitions and further characterize the electronic structure of the molecule. core.ac.uklibretexts.org

Table 3: Expected Solvent Effects on UV-Vis Transitions for this compound

Electronic TransitionEffect of Increasing Solvent PolarityReasonReference
π → πBathochromic Shift (Red Shift)Stabilization of the more polar π excited state. core.ac.uk
n → π*Hypsochromic Shift (Blue Shift)Stabilization of the ground state non-bonding electrons via H-bonding. libretexts.org

X-ray Diffraction (XRD) Studies

Following a comprehensive search of scientific literature and crystallographic databases, no published X-ray diffraction data for the compound this compound was found. This includes both single crystal X-ray diffraction (SC-XRD) for precise solid-state structure determination and powder X-ray diffraction (PXRD) for bulk material characterization.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

There are no available reports on the successful growth of single crystals of this compound suitable for SC-XRD analysis. Consequently, critical crystallographic information, such as the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles, remains undetermined for this specific compound. Public chemical databases, including PubChem, confirm the lack of literature data for this molecule. uni.lu

Powder X-ray Diffraction for Bulk Material Characterization

Similarly, no powder X-ray diffraction patterns for this compound have been published. PXRD is a fundamental technique for characterizing the crystalline nature of a bulk sample, identifying its phase, and assessing its purity. Without this data, the characteristic diffraction peaks (2θ values) and their relative intensities for the polycrystalline form of this compound are unknown.

Due to the absence of experimental data, data tables for crystallographic parameters and powder diffraction peaks cannot be generated.

Computational and Theoretical Investigations of 5 Methoxy N Methylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting molecular properties, offering insights that complement experimental findings. These methods are used to determine the molecule's stable geometric configuration and electronic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. researchgate.net DFT calculations, often employing functionals like B3LYP, can accurately predict structural parameters such as bond lengths and angles. mdpi.com

For 5-methoxy-N-methylpyridin-2-amine, geometry optimization would reveal the precise spatial arrangement of its atoms. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached, where no imaginary frequencies are observed. mdpi.com The resulting optimized structure provides a foundation for further analysis of the molecule's electronic properties.

Below is a table of predicted geometric parameters for this compound, based on typical values for similar pyridine (B92270) derivatives calculated by DFT methods. researchgate.netnih.gov

ParameterBond/AnglePredicted Value
Bond Length (Å)C-C (Pyridine Ring)1.38 - 1.40 Å
C-N (Pyridine Ring)1.33 - 1.35 Å
C2-N (Amine)1.33 - 1.36 Å
N-C (Methyl)1.45 - 1.47 Å
C5-O (Methoxy)1.35 - 1.37 Å
O-C (Methyl)1.42 - 1.44 Å
Bond Angle (°)C-N-C (Pyridine Ring)117 - 119°
C-C-N (Pyridine Ring)122 - 124°
C-O-C (Methoxy)117 - 119°

In quantum chemistry, a basis set is a collection of mathematical functions used to construct molecular orbitals. The choice of basis set is a critical compromise between computational cost and the accuracy of the result. fiveable.me Larger basis sets provide a more flexible description of electron distribution, leading to higher accuracy but also demanding significantly more computational resources. arxiv.org

Commonly used basis sets include:

Pople-style basis sets : Examples like 6-31G(d,p) are split-valence basis sets that are computationally efficient. mdpi.comfiveable.me The addition of polarization functions (d,p) allows for the description of non-spherical electron density distribution, which is crucial for accurately modeling chemical bonds.

Correlation-consistent basis sets : Developed by Dunning, sets like cc-pVDZ (double-zeta) and cc-pVTZ (triple-zeta) are designed to systematically converge towards the complete basis set limit, offering higher accuracy. fiveable.me

Augmented basis sets : Adding diffuse functions (e.g., aug-cc-pVTZ or using '++' in Pople sets like 6-311++G(d,p)) is important for describing anions, lone pairs, and non-covalent interactions accurately. dtu.dktandfonline.com

The selection of an appropriate basis set, such as B3LYP/6-311++G(d,p), is vital for obtaining reliable results for properties like vibrational frequencies, electronic transitions, and intermolecular interactions. tandfonline.comacs.org

Basis Set TypeExampleDescriptionTypical Use Case
MinimalSTO-3GOne basis function per atomic orbital. Limited accuracy. fiveable.meVery large systems, preliminary calculations.
Split-Valence6-31G(d,p)Multiple basis functions for valence orbitals, plus polarization functions. Good balance of cost and accuracy. fiveable.meGeometry optimizations, frequency calculations for medium-sized molecules. mdpi.com
Triple-Zetacc-pVTZ, def2-TZVPThree basis functions per atomic orbital. High accuracy. fiveable.meHigh-precision energy calculations, detailed electronic structure analysis.
Augmentedaug-cc-pVTZIncludes diffuse functions to describe electrons far from the nucleus. dtu.dkSystems with anions, excited states, weak interactions.

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. For this compound, key rotations occur around the C5-O bond of the methoxy (B1213986) group and the C2-N bond of the methylamino group. By calculating the energy of each conformation, the most energetically stable structure (global minimum) can be identified.

Studies on similar N-alkyl-N-arylpyridin-2-amines have shown that the relative orientation of the rings and substituent groups is crucial. nih.gov For instance, the presence of a methyl group on the amine nitrogen can introduce steric hindrance that favors a non-planar molecular conformation. nih.gov In the case of this compound, a conformational search would likely reveal that the most stable arrangement involves a specific orientation of the methoxy and methylamino groups relative to the pyridine ring to minimize steric clash and optimize electronic interactions. The planarity of the pyridine ring itself is maintained, but the substituents will adopt angles that represent the lowest energy state.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the specific MOs provides deep insights into the molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. mdpi.com Conversely, a large energy gap implies high stability and lower reactivity. For pyridine derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, including the pyridine ring and substituents, while the LUMO is also distributed across the π-system. pharmacophorejournal.com

The table below presents typical calculated values for similar pyridine-based compounds.

ParameterTypical Calculated Value (eV)Significance
EHOMO-5.5 to -7.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential. pharmacophorejournal.comresearchgate.net
ELUMO-1.0 to -2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity. pharmacophorejournal.com
Energy Gap (ΔE)~4.0 to 5.0 eVIndicates chemical reactivity and stability. mdpi.comtandfonline.commdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. bohrium.com It investigates interactions between filled (donor) and empty (acceptor) orbitals, quantifying their significance through second-order perturbation theory to calculate stabilization energy, E(2). tandfonline.com A higher E(2) value indicates a stronger interaction. tandfonline.com

For this compound, NBO analysis can reveal key intramolecular interactions:

Hyperconjugation : This involves electron delocalization from a filled bonding orbital (e.g., C-H) to an adjacent empty anti-bonding orbital (e.g., C-C*).

The following table lists plausible NBO interactions and their expected stabilization energies for this compound, based on analyses of similar structures. pharmacophorejournal.comtandfonline.com

Donor NBOAcceptor NBOInteraction TypeEstimated E(2) (kcal/mol)
LP (1) N (Amine)π* (C-C)PyridineLone Pair -> π* Delocalization~40 - 60
LP (2) O (Methoxy)π* (C-C)PyridineLone Pair -> π* Delocalization~20 - 35
π (C-C)Pyridineπ* (C-N)Pyridineπ -> π* Delocalization~15 - 25
σ (C-H)Methylσ* (N-C)Amineσ -> σ* Hyperconjugation~2 - 5

Charge Distribution and Electrostatic Properties

Computational chemistry provides powerful tools for understanding the electronic structure of a molecule. For this compound, analyzing the charge distribution and electrostatic properties reveals key insights into its reactivity, intermolecular interactions, and physical properties.

Mulliken population analysis and Atomic Polarizability Tensor (APT) charges are two common methods used to calculate the partial atomic charges within a molecule. researchgate.net These charges offer a quantitative view of the electron distribution, indicating which atoms are electron-rich or electron-poor. While direct computational studies for this compound are not prevalent in the provided literature, data from the structurally similar compound 2-Amino-5-Methyl Pyridine (2A5MP) can provide valuable insights. researchgate.net

In a study of 2A5MP using the B3LYP/6-311++G(d,p) basis set, both Mulliken and APT charges were calculated. researchgate.net The analysis revealed that the nitrogen atoms of the pyridine ring and the amino group carry negative charges, identifying them as nucleophilic centers. Conversely, most hydrogen atoms and some carbon atoms exhibit positive charges, indicating electrophilic sites. researchgate.netresearchgate.net

For this compound, a similar pattern is expected, but with modifications due to the different substituents. The highly electronegative oxygen atom of the methoxy group would carry a significant negative charge. The nitrogen atoms of the ring and the N-methylamino group would also be electron-rich. jsribadan.ng The hydrogen atoms, particularly those on the methyl groups and the amine, would be electropositive. The greater the negative charge on an atom, the more readily it can donate electrons, making it a likely site for interaction with metals or other electrophiles. jsribadan.ng

Below is a table of calculated charges for the analogous compound 2-Amino-5-Methyl Pyridine, which serves as a predictive model.

AtomAPT Charges (a.u.)Mulliken Atomic Charges (a.u.)
C10.258-0.611
C2-0.1480.627
C30.164-0.366
C4-0.2400.468
C50.74-0.499
N6-0.533-0.121
N10-0.756-0.271

Table 1. Predicted APT and Mulliken charges for select atoms of 2-Amino-5-Methyl Pyridine, a compound structurally related to this compound. Data sourced from a computational study using the B3LYP/6-311++G(d,p) basis set. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is an optical method that illustrates the three-dimensional charge distribution of a molecule. nih.gov It is invaluable for predicting and understanding chemical reactivity, hydrogen bonding interactions, and biological recognition processes. tandfonline.commdpi.com The MESP surface is color-coded: red areas indicate regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue areas signify electron-deficient regions with positive potential (prone to nucleophilic attack). Green and yellow areas represent regions with near-zero or intermediate potential. wolfram.com

For this compound, an MESP map would be expected to show the most negative potential (deep red) localized around the highly electronegative oxygen atom of the methoxy group and the nitrogen atom of the pyridine ring. researchgate.net These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. The nitrogen of the N-methylamino group would also exhibit a negative potential. jsribadan.ng

Conversely, regions of positive potential (blue) would be concentrated around the hydrogen atoms, especially the one attached to the amino nitrogen and those on the methyl groups. These electropositive regions are susceptible to nucleophilic attack. The MESP analysis of the related molecule 2-Amino-5-Methyl Pyridine confirms that the pyridine nitrogen and the amino group are electron-rich regions, which supports these predictions. researchgate.net

Spectroscopic Property Predictions from Computational Models

Computational models, particularly those using Density Functional Theory (DFT), are highly effective at predicting spectroscopic properties. tandfonline.comnepjol.info These simulations provide valuable data that can aid in the interpretation of experimental spectra and confirm molecular structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. scm.com Computational simulations can predict the frequencies and intensities of these vibrations with a high degree of accuracy. nih.gov

For this compound, a theoretical vibrational spectrum would display characteristic bands corresponding to its functional groups. While a specific study on this molecule is unavailable, data from related pyridine derivatives allow for reliable predictions. researchgate.netukm.my

Pyridine Ring Vibrations : The aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range. nih.gov The C-C and C=N stretching vibrations within the ring typically appear in the 1400–1650 cm⁻¹ region. researchgate.net

N-methylamino Group Vibrations : The N-H stretching vibration of the secondary amine is anticipated between 3300 and 3500 cm⁻¹. nih.gov C-N stretching bands are often found in the 1260-1380 cm⁻¹ range. researchgate.net

Methoxy Group Vibrations : The asymmetric and symmetric stretching of the C-H bonds in the methyl group are generally found between 2850 and 2960 cm⁻¹. nih.gov The characteristic C-O stretching of the methoxy group would also be present.

The table below outlines the predicted vibrational frequencies for the key functional groups of this compound based on computational studies of analogous compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Reference Compounds/Data
N-H Stretch (Amine)3300 - 3500 nih.gov
C-H Stretch (Aromatic)3000 - 3100 nih.gov
C-H Stretch (Methyl)2850 - 2960 nih.gov
C=C, C=N Stretch (Ring)1400 - 1650 researchgate.net
C-N Stretch1260 - 1380 researchgate.net

Table 2. Predicted characteristic vibrational frequencies for this compound based on computational and experimental data from related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts (δ), which are sensitive to the electronic environment of each nucleus. libretexts.orgresearchgate.net The chemical shift is influenced by shielding and deshielding effects from neighboring atoms and functional groups. oregonstate.edu

For this compound, the following ¹H NMR chemical shifts can be predicted:

Aromatic Protons : The protons on the pyridine ring would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. Their exact shifts would be influenced by the electron-donating effects of the amino and methoxy groups.

Methoxy Protons (-OCH₃) : The three equivalent protons of the methoxy group would likely appear as a sharp singlet around δ 3.5-4.0 ppm, deshielded by the adjacent oxygen atom.

N-Methyl Protons (-NHCH₃) : The protons of the N-methyl group would also be a singlet (or a doublet if coupled to the N-H proton) and are expected in the range of δ 2.5-3.0 ppm.

Amine Proton (-NH) : The single amine proton would likely be a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically appearing in the δ 4.0-5.5 ppm range.

Proton GroupPredicted ¹H Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (Ring-H)6.5 - 8.5Multiplet/Doublet
Amine (-NH)4.0 - 5.5Broad Singlet
Methoxy (-OCH₃)3.5 - 4.0Singlet
N-Methyl (-CH₃)2.5 - 3.0Singlet/Doublet

Table 3. Predicted ¹H NMR chemical shifts for this compound based on general principles and data from analogous structures. libretexts.orgoregonstate.edu

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption wavelengths (λ_max) and corresponding electronic transitions. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions originating from the conjugated pyridine ring system. The presence of the electron-donating methoxy and N-methylamino groups is likely to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine. nih.gov

Based on studies of similar substituted pyridines and other N-containing heterocycles, one would predict strong absorption bands in the range of 250-350 nm. researchgate.netnih.gov For instance, computational studies on V-shaped bis-imidazo[1,2-a]pyridine fluorophores show intense π–π* transitions contributing to absorption bands between 250 nm and 330 nm, which is consistent with expectations for a substituted pyridine core. nih.gov

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions play a pivotal role in determining the solid-state structure and properties of molecular compounds. For this compound, a combination of hydrogen bonding and other weak interactions is expected to govern its supramolecular architecture.

The molecular structure of this compound, featuring a secondary amine (N-H), a pyridinic nitrogen atom, and a methoxy oxygen atom, allows for the formation of various hydrogen bonds. These interactions are critical in directing the assembly of the molecules in the solid state. The primary hydrogen bond donor is the amino group (N-H), while the pyridinic nitrogen and the methoxy oxygen atoms can act as acceptors.

N-H…N Interactions: The amino group's hydrogen can form a hydrogen bond with the nitrogen atom of the pyridine ring of a neighboring molecule. This type of interaction is common in amino-substituted pyridines and often leads to the formation of dimeric or catemeric structures. acs.org The formation of these bonds is influenced by the pKa difference between the N-H of the amine and the pyridinic nitrogen. acs.org

N-H…O Interactions: The methoxy group's oxygen atom can also serve as a hydrogen bond acceptor for the amino N-H group. This interaction would compete with the N-H…N bond and could lead to different packing arrangements. The presence of both acceptor sites allows for the possibility of more complex, three-dimensional hydrogen-bonding networks.

The interplay of these hydrogen bonding motifs (N-H…N, N-H…O, and C-H…O) is expected to result in a well-defined supramolecular structure. The specific arrangement will depend on the subtle balance of the strengths of these different interactions.

To theoretically probe and visualize the non-covalent interactions within the supramolecular assembly of this compound, Atoms-In-Molecule (AIM) and Reduced Density Gradient (RDG) analyses are powerful computational tools.

Atoms-In-Molecule (AIM) Analysis: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. Within this framework, the presence of a bond path between two atoms is a necessary condition for a chemical bond. For non-covalent interactions, the properties of the electron density at the bond critical point (BCP) between the interacting atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the interaction. For the hydrogen bonds expected in this compound, AIM analysis would be used to quantify the strength of the N-H…N, N-H…O, and C-H…O interactions.

Reduced Density Gradient (RDG) Analysis: The RDG method is particularly adept at identifying and visualizing weak non-covalent interactions. bohrium.comtandfonline.com It does so by plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This generates surfaces in real space that highlight different types of interactions:

Strong attractive interactions (like strong hydrogen bonds) appear as blue-colored surfaces.

Weak van der Waals interactions are represented by green surfaces.

Strong repulsive interactions (steric clashes) are shown as red surfaces.

For this compound, an RDG analysis would likely reveal distinct surfaces corresponding to the N-H…N and N-H…O hydrogen bonds, as well as larger, more diffuse surfaces indicating the presence of weaker C-H…O and van der Waals interactions, providing a comprehensive visual map of the forces holding the molecular assembly together. tandfonline.com

Reactivity Descriptors and Mechanistic Insights from Theoretical Models

Theoretical models provide a powerful avenue for understanding the chemical reactivity of this compound and for predicting its behavior in chemical reactions.

DescriptorFormulaSignificance
Ionization Potential (I) I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A = -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Potential (μ) μ = -(I + A) / 2Escaping tendency of electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates higher reactivity. tandfonline.com
Electrophilicity Index (ω) ω = μ² / (2η)Propensity to accept electrons.

This table outlines the key global reactivity descriptors and their significance in predicting the chemical behavior of a molecule.

For this compound, the electron-donating methoxy and N-methylamino groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for such attacks. The calculated values of these descriptors would provide a quantitative basis for comparing its reactivity to other substituted pyridines.

Computational modeling can be employed to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation barriers, providing deep mechanistic insights.

Reaction Pathway Modeling: For reactions such as nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the pyridine ring, computational models can trace the energetic profile of the reaction. chemrxiv.org This would involve locating the structures of the reactants, the Meisenheimer intermediate, the transition state, and the products. The electron-donating groups on this compound would likely disfavor SNAr reactions unless a strongly electron-withdrawing group is also present on the ring.

Transition State Analysis: The geometry and energy of the transition state are critical for determining the rate of a chemical reaction. For enzymatic or metal-catalyzed reactions, computational studies can model the interaction of this compound with the active site of an enzyme or a metal center. acs.org For instance, in a phosphoryl transfer reaction, the mechanism could be elucidated by locating the concerted transition state. diva-portal.org Vibrational frequency calculations are performed on the located transition state structure; a single imaginary frequency confirms that it is a true transition state. The magnitude of this imaginary frequency is related to the motion along the reaction coordinate. Such analyses would be invaluable for designing catalysts or predicting the outcomes of reactions involving this compound.

Chemical Reactivity and Derivatization Strategies for 5 Methoxy N Methylpyridin 2 Amine

Reactions of the Methoxy (B1213986) Group

The methoxy group (-OCH3) on the pyridine (B92270) ring is a significant site for chemical modification, primarily through nucleophilic substitution and demethylation reactions.

Nucleophilic Substitution under Acidic and Basic Conditions

The methoxy group can be displaced by various nucleophiles. For instance, methoxypyridines can undergo nucleophilic amination. The use of a sodium hydride-lithium iodide (NaH-LiI) system has been shown to facilitate the amination of methoxypyridines, including at the C2- or C4- position, without the need for an electron-withdrawing group. ntu.edu.sgresearchgate.net This suggests that under appropriate conditions, the methoxy group of 5-methoxy-N-methylpyridin-2-amine could be substituted by other amines. The reactivity of such substitutions can be influenced by the reaction conditions and the nature of the nucleophile. wikipedia.org

In some cases, the methoxy group can be displaced by sulfur nucleophiles. For example, thioether adducts have been observed from the reaction of a methoxyquinoline derivative with glutathione, indicating a nucleophilic displacement of the methoxy group. researchgate.net

Demethylation Reactions

The removal of the methyl group from the methoxy ether, known as demethylation, is a common transformation for methoxypyridine derivatives, yielding the corresponding hydroxypyridine. asianpubs.orgresearchgate.net Various reagents can accomplish this, with the choice often depending on the other functional groups present in the molecule.

Strong acids like hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) are effective for demethylation. asianpubs.org For instance, 2-amino-5-methoxypyridine (B21397) can be demethylated using 95% H₂SO₄ to produce 2-amino-5-hydroxypyridine. asianpubs.orgresearchgate.netasianpubs.org Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl methyl ethers. thieme-connect.com

More selective methods have also been developed. L-selectride has been shown to be effective for the chemoselective demethylation of methoxypyridines in the presence of other methoxy-containing aromatic rings, such as anisoles. thieme-connect.comthieme-connect.com This method is particularly useful when other functional groups in the molecule are sensitive to harsh acidic conditions. thieme-connect.com

ReagentConditionsProductReference
Hydrobromic acid (HBr)-5-hydroxy-N-methylpyridin-2-amine
Boron tribromide (BBr₃)-5-hydroxy-N-methylpyridin-2-amine thieme-connect.com
Sulfuric acid (H₂SO₄)95%5-hydroxy-N-methylpyridin-2-amine asianpubs.orgresearchgate.netasianpubs.org
L-selectrideTHF, reflux5-hydroxy-N-methylpyridin-2-amine thieme-connect.comthieme-connect.com

Reactions at the Amine Functionality

The secondary amine group in this compound is a key site for derivatization, readily undergoing alkylation, acylation, and condensation reactions.

Alkylation and Acylation Reactions (e.g., N-Methylation, Amide Formation)

The nitrogen atom of the amine is nucleophilic and can be alkylated with alkyl halides. libretexts.orglibretexts.org For example, N-methylation can be achieved using reagents like methyl iodide. libretexts.org Ruthenium catalysts have been employed for the N-methylation of amines using methanol (B129727) as the C1 source. acs.org It is also possible to perform N-alkylation of 2-aminopyridines with various alcohols using ruthenium catalysts. researchgate.net

Acylation of the amine with acid chlorides or anhydrides leads to the formation of amides. libretexts.orglibretexts.orgmnstate.edu This reaction is typically carried out in the presence of a base to neutralize the HCl produced. mnstate.edu A variety of acylating agents can be used to introduce different functional groups, thereby modifying the properties of the parent molecule.

Reaction TypeReagentProduct TypeReference
N-AlkylationAlkyl HalideTertiary Amine libretexts.orglibretexts.org
N-MethylationMethanol (with Ru catalyst)Tertiary Amine acs.org
N-AlkylationArylmethyl alcohols (with Ru catalyst)Tertiary Amine researchgate.net
AcylationAcid Chloride/Anhydride (B1165640)Amide libretexts.orglibretexts.orgmnstate.edu

Condensation Reactions Leading to Heterocyclic Ring Systems

The amine group can participate in condensation reactions with carbonyl compounds to form new heterocyclic rings. researchgate.netacsgcipr.orgbaranlab.org For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused ring systems. The specific outcome of these reactions depends on the nature of the carbonyl partner and the reaction conditions. acsgcipr.org The construction of pyridines through condensation reactions is a widely used method for creating a variety of functionalized pyridine derivatives. acsgcipr.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uci.edumasterorganicchemistry.comkhanacademy.org However, the substituents already present on the ring, namely the methoxy and N-methylamino groups, significantly influence the position and rate of further substitution.

Both the methoxy group and the amino group are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the positions ortho and para to the strongly activating amino group (positions 3 and 5) and the methoxy group (positions 4 and 6) will be the most susceptible to electrophilic attack. The interplay between these two activating groups will determine the final regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. uci.edumasterorganicchemistry.com

Nitration and Sulfonation Studies

The introduction of nitro (NO2) and sulfo (SO3H) groups into the pyridine ring of this compound are key functionalization strategies. These electrophilic substitution reactions are influenced by the electronic properties of the existing substituents. The methoxy group (-OCH3) and the N-methylamino group (-NHCH3) are both electron-donating, which activates the pyridine ring towards electrophilic attack.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The reaction of pyridine N-oxides with nitric and sulfuric acids is a known method for introducing a nitro group. google.com The sulfonation of pyridine is generally achieved by heating it with fuming sulfuric acid, often in the presence of a mercuric sulfate (B86663) catalyst. abertay.ac.uk

The position of substitution is directed by the existing groups. In pyridine, electrophilic substitution is generally favored at the 3- and 5-positions. abertay.ac.uk For this compound, the directing effects of both the methoxy and N-methylamino groups must be considered. While specific studies on the nitration and sulfonation of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted pyridines suggest that the reaction would likely occur at the positions most activated by the electron-donating groups.

It has been noted that nitration can sometimes lead to ipso substitution, where a substituent other than hydrogen is replaced by the nitro group. researchgate.net The reaction conditions can also significantly influence the outcome of the nitration reaction. researchgate.net

Halogenation Reactions (e.g., Bromination via Free Radical Mechanism)

Halogenation of pyridine derivatives can proceed through different mechanisms, including electrophilic substitution and free radical pathways. Direct bromination of pyridine itself requires high temperatures and results primarily in 3-bromopyridine. abertay.ac.uk

A free radical mechanism for bromination can be initiated under specific conditions. For instance, the decomposition of O-acyl esters of N-hydroxy-2-thiopyridone can generate radicals that participate in halogenation reactions. bbhegdecollege.com Another example involves the reaction with HBr and tert-butyl hydroperoxide (TBHP), which proceeds via a free radical mechanism involving tert-butoxy (B1229062) radicals.

While a specific example of free radical bromination of this compound is not provided, the principles of free radical reactions suggest that the reaction would likely involve the abstraction of a hydrogen atom to form a pyridinyl radical, followed by reaction with a bromine source. The stability of the resulting radical would influence the regioselectivity of the reaction.

Decarboxylative halogenation is another method to introduce halogens, where a carboxylic acid is converted to an organic halide. acs.org This process involves the cleavage of a carbon-carbon bond and can be a useful alternative to direct halogenation. acs.org

Cross-Coupling and Coupling Reactions Involving Pyridine Halides and Amines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely used in the synthesis of complex molecules. beilstein-journals.orgacs.org The Buchwald-Hartwig amination, for example, is a palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org

The Suzuki cross-coupling reaction is another important palladium-catalyzed process that couples an organoboron compound with a halide or triflate. mdpi.com This reaction is effective for creating carbon-carbon bonds and has been used to synthesize a variety of pyridine derivatives. mdpi.comvulcanchem.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids to produce novel pyridine derivatives. mdpi.com

These cross-coupling reactions are generally tolerant of a wide range of functional groups and can be used to synthesize complex molecules with high efficiency. organic-chemistry.orgmdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for the success of these reactions.

Synthesis of Advanced Derivatives with Modified Functional Groups

The synthesis of pyridine-based amide isomers can be achieved through various methods. One common approach involves the reaction of an aminopyridine with a carboxylic acid or its derivative, such as an acyl chloride. For example, a series of monoamide isomers were prepared by reacting 6-(methoxycarbonyl)pyridine-2-carboxylic acid with different isomers of 2-amino-N-methylpyridine using an acyl chloride method. ukm.my This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the amine to form the amide bond. ukm.my

The synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide was accomplished by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride. mdpi.com This amide was then used as a substrate in Suzuki cross-coupling reactions to generate a variety of pyridine derivatives. mdpi.com

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are an important class of heterocyclic compounds with diverse biological activities. nih.govresearchgate.net Several synthetic strategies have been developed to construct this ring system.

One approach involves the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine ring. researchgate.net For example, the synthesis of 2-substituted 7-azaindoles has been described starting from 2-aminopyridine (B139424) derivatives. researchgate.net Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of 7-azaindole (B17877) derivatives. researchgate.net

A multicomponent reaction approach has also been utilized, for example, in the synthesis of pyrrolo[2,3-b]pyridine derivatives from substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and other reagents through a cross-coupling and condensation process. ajol.info This strategy allows for the efficient construction of complex heterocyclic scaffolds. ajol.info

The functionalization of the pyrrolo[2,3-b]pyridine core is also an area of active research. For instance, various derivatives have been synthesized with the aim of developing potent inhibitors of biological targets such as the B-RAF kinase and fibroblast growth factor receptor (FGFR). nih.govrsc.org

Imidazo[1,2-a]pyridines are another significant class of N-fused heterocyclic compounds with a broad range of biological activities. rsc.orgrsc.org The most common method for their synthesis is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds. rsc.orgamazonaws.com

Various other synthetic methods have also been developed, including multicomponent reactions and catalyst-free approaches. rsc.orgamazonaws.com For example, a five-component cascade reaction has been reported for the synthesis of N'- (1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. rsc.org This reaction proceeds through a sequence of steps including N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.org

The scope of the reaction has been explored with various substituted 2-aminopyridines and α-haloketones, demonstrating tolerance for different functional groups. amazonaws.comtci-thaijo.org The development of efficient and environmentally benign methods for the synthesis of imidazo[1,2-a]pyridines remains an active area of research. rsc.orgamazonaws.com

Coordination Chemistry and Ligand Applications of 5 Methoxy N Methylpyridin 2 Amine Analogues

Design and Synthesis of Metal Complexes with Pyridin-2-amine Ligands

The synthesis of metal complexes using pyridin-2-amine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complex's structure and properties are heavily influenced by the ligand's design, the choice of metal ion, the counter-ions present, and the reaction conditions.

Chelation and Monodentate Coordination Modes

Pyridin-2-amine ligands can coordinate to metal centers in several ways, primarily through chelating and monodentate modes. mdpi.comresearchgate.net In the most common mode, the ligand acts as a bidentate N,N'-donor, forming a stable five-membered chelate ring by coordinating through both the endocyclic pyridine (B92270) nitrogen and the exocyclic amine nitrogen. researchgate.net This chelating behavior is predominant and forms the basis for much of the coordination chemistry of this ligand class. analis.com.my

However, monodentate coordination is also frequently observed, particularly when steric hindrance prevents chelation. mdpi.com In this mode, the ligand typically binds to the metal center through the more Lewis basic pyridine nitrogen atom (η¹-N_pyridine). mdpi.comnih.gov Monodentate coordination through the weaker amino nitrogen donor is considered exceptional and generally only occurs if the pyridine nitrogen site is sterically inaccessible. mdpi.comresearchgate.net

Ligands can also exhibit bridging behavior, where the pyridin-2-amine unit links two different metal centers. researchgate.netanalis.com.my The specific coordination mode adopted depends on factors such as the steric bulk on the ligand, the geometric preferences of the metal ion, and the presence of other coordinating ligands or anions in the metal's coordination sphere. mdpi.com For instance, studies on bulky aminopyridine ligands with iron(II) halides have shown a rare η¹-coordination through the pyridine nitrogen, leading to either dimeric or monomeric structures depending on the size of the halide ligand. mdpi.com Similarly, the reaction of 2-(aminomethyl)pyridine with a dirhodium(II) center demonstrates a stepwise process starting from monodentate coordination and progressing to chelation. nih.gov

Ligand Design Principles for Selective Metal Ion Binding

The rational design of ligands is crucial for achieving selective binding of specific metal ions. For pyridyl-based ligands, several key principles guide this process.

Preorganization and Rigidity : Introducing rigidity into the ligand backbone significantly enhances complex stability and selectivity. rsc.orgillinoisstate.edu By using a rigid framework, such as a trans-1,2-diaminocyclohexane backbone, the donor atoms are pre-oriented for metal ion complexation. illinoisstate.eduacs.org This reduces the entropic penalty and reorganization energy required for binding, leading to more stable complexes. illinoisstate.edu

Hard and Soft Acid-Base (HSAB) Theory : The combination of different types of donor atoms within a single ligand allows for fine-tuning of selectivity based on the HSAB principle. acs.org Incorporating "hard" donor groups like carboxylate oxygens enhances affinity for hard metal ions, while "soft" donors like pyridine nitrogens increase selectivity for softer metal ions. illinoisstate.eduacs.org

Steric Effects : Steric hindrance can be strategically employed to control coordination and selectivity. rsc.org Introducing bulky substituents near a coordination site can prevent the binding of certain metal ions or favor a specific coordination geometry. This principle can be used to discriminate between metal ions of different sizes, for example, to enable the selective sensing of Cd(II) over the smaller Zn(II). rsc.orgresearchgate.net

Chelate Ring Size : The size of the chelate ring formed upon complexation plays a critical role in complex stability and selectivity. rsc.orgresearchgate.net Five- and six-membered chelate rings are generally the most stable. By carefully designing the linker between donor groups, ligands can be optimized to form the most stable complex with a target metal ion of a specific ionic radius.

These design principles are applied to develop ligands for specific tasks, such as the separation of trivalent actinides like Americium(III) from chemically similar lanthanides(III). rsc.orgresearchgate.net

Characterization of Coordination Compounds

A suite of analytical techniques is employed to fully characterize the synthesized coordination compounds, both in the solid state and in solution.

Structural Analysis of Metal-Ligand Complexes (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-ligand complexes in the solid state. It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. This technique has been used to characterize a wide array of metal complexes with pyridin-2-amine analogues, revealing diverse structural motifs. researchgate.netrsc.org

For example, structural analysis has revealed distorted trigonal bipyramidal, square pyramidal, and distorted octahedral geometries in complexes of zinc, cadmium, and mercury with a tridentate pyridin-2-yl-methylene-amine ligand. nih.gov Iron(II) complexes with bulky aminopyridine ligands have been shown to adopt distorted trigonal pyramidal or tetrahedral geometries depending on the ancillary halide ligands. mdpi.com The data from these studies, including unit cell parameters and key bond lengths, are crucial for understanding the steric and electronic influences on the complex's structure.

Table 1: Selected X-ray Crystallography Data for Metal Complexes with Pyridine-Amine Type Ligands
ComplexMetal IonCoordination GeometrySpace GroupKey Bond Lengths (Å)Reference
[ApHFeBr(µ-Br)]₂ (ApH = Bulky Aminopyridine)Fe(II)Distorted Trigonal PyramidalP2₁/nFe-N = 2.083(3) mdpi.com
[ApHFeI₂(thf)]Fe(II)Distorted TetrahedralP2₁/cFe-N = 2.080(3) mdpi.com
[{CdCl₂(CH₃OH)(L1)CdCl₂}₂] (L1 = di-2-pyridylmethaneamine based)Cd(II)Trigonal BipyramidalP-1Cd-N = 2.318(5) - 2.371(5) analis.com.my
[Cu(L)₂(ClO₄)₂] (L = 3-(pyridin-2-ylmethyl)oxazolidin-2-one)Cu(II)Elongated OctahedralP2(1)/c- rsc.org
trans-[Pd(L)₂Cl₂] (L = 3-(pyridin-2-ylmethyl)oxazolidin-2-one)Pd(II)Square PlanarP2(1)- rsc.org

Spectroscopic Signatures of Complex Formation (UV-Vis, IR, NMR)

Spectroscopic methods are vital for confirming complex formation and elucidating structural details in solution.

Infrared (IR) Spectroscopy is particularly useful for identifying the coordination of the pyridine ring. Upon coordination of the pyridine nitrogen to a metal center, the C=N stretching vibration, typically found around 1598 cm⁻¹, shifts to a higher frequency by 15-20 cm⁻¹. kpi.ua This shift provides direct evidence of the metal-ligand interaction. Changes in the N-H stretching region can also indicate coordination of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing diamagnetic complexes in solution. In ¹H NMR, the protons on the pyridine ring, especially those adjacent to the nitrogen atom (H6), experience a significant change in their chemical shift upon complexation, providing insight into the metal-ligand interaction. acs.org The disappearance of the N-H proton signal or changes in the signals of substituents can also confirm coordination. nih.gov For instance, in the ¹H NMR spectrum of a Schiff base ligand complex, the disappearance of a hydroxyl proton peak and a downfield shift of the azomethine proton signal confirmed the coordination of these groups to the metal ion. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. The formation of a metal complex often leads to the appearance of new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands, or shifts in the ligand-based π-π* transitions. researchgate.net These changes in the electronic spectrum are indicative of the new electronic environment created by coordination.

Table 2: Spectroscopic Changes upon Complexation for Pyridine-Amine Type Ligands
Spectroscopic TechniqueObservationInterpretationReference
IR SpectroscopyPyridine C=N stretch shifts from ~1598 cm⁻¹ to a higher frequency (by 15-20 cm⁻¹)Coordination of the pyridine nitrogen to the metal center kpi.ua
¹H NMR SpectroscopySignificant shift in protons adjacent to the pyridine nitrogenConfirmation of metal-ligand bond formation in solution acs.org
¹H NMR SpectroscopyDisappearance of labile proton signals (e.g., -OH, -NH)Deprotonation and coordination of the functional group nih.gov
UV-Vis SpectroscopyAppearance of new absorption bands (e.g., MLCT)Formation of a new coordination compound with specific electronic properties researchgate.net

Catalytic Applications of Metal-Pyridine Complexes

The tunability of pyridin-2-amine and related pyridine-based ligands makes their metal complexes highly effective catalysts for a wide range of organic transformations. acs.orgunimi.it The ligand framework influences the catalyst's activity and selectivity by modifying the metal center's electronic properties, steric environment, and stability. unimi.it

Palladium complexes featuring pyridine ligands have demonstrated significant catalytic activity in cross-coupling reactions, which are fundamental to C-C bond formation. acs.org Specifically, they have been successfully employed as precatalysts in Suzuki-Miyaura and Heck reactions. acs.org Furthermore, these palladium-pyridine systems are effective in carbonylation reactions, such as the conversion of nitro compounds to carbamates. acs.org

Complexes of early transition metals like titanium and tantalum with pyridine-derived ligands have been developed for atom-economical alkene hydrofunctionalization reactions. ubc.ca These catalysts are active in hydroamination and hydroaminoalkylation, providing direct routes to valuable amines and their derivatives from simple alkenes. ubc.ca

Iron complexes with terpyridine and amino-pyridine ligands are also prominent in catalysis. rsc.orgnsf.gov Iron-terpyridine complexes have been used to catalyze the epoxidation and aziridination of alkenes. rsc.org Meanwhile, certain amino-pyridine iron(II) complexes have been shown to catalyze the Atom Transfer Radical Polymerization (ATRP) of styrene, offering a more earth-abundant metal alternative to traditional copper or ruthenium catalysts. nsf.gov The introduction of a pyridine moiety into macrocyclic ligands has also led to catalysts for stereoselective C-C and C-O bond-forming reactions and various oxidation reactions, such as the oxidative coupling of phenols. unimi.it

Homogeneous and Heterogeneous Catalysis

The structure of 5-methoxy-N-methylpyridin-2-amine suggests its utility as a ligand in both homogeneous and heterogeneous catalysis. The pyridine nitrogen and the exocyclic amine can act as a bidentate chelate, stabilizing transition metal centers and influencing their catalytic activity.

Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the steric and electronic properties of a metal catalyst. The 2-aminopyridine (B139424) scaffold is a well-established ligand in a variety of catalytic transformations. The introduction of an N-methyl group and a C5-methoxy group in this compound would further tune these properties. The methoxy (B1213986) group, being an electron-donating group, would increase the electron density on the pyridine ring, enhancing the ligand's ability to donate electron density to the metal center. This can be beneficial in oxidative addition steps of a catalytic cycle.

For instance, pyridylmethylamine ligands, which are structurally related, have been shown to be versatile in different catalytic transformations. Palladium complexes with such ligands have been studied for their reactivity, where the electronic distribution at the pendant arm nitrogen atom significantly influences the catalytic outcome. researchgate.net Cobalt(II) complexes supported by iminomethylpyridine derivatives have also been synthesized and evaluated as catalysts for polymerization reactions, such as for methyl methacrylate. bohrium.com The steric and electronic properties of the amine substituents were found to influence the stereoselectivity of the polymerization. bohrium.com

Furthermore, iridium(III) complexes with pyridylidene amine (PYA) ligands, which share the aminopyridine core, have been shown to catalyze transfer hydrogenation reactions. bohrium.com The catalytic activity of these complexes is sensitive to the electronic properties of the ligand, with electron-donating substituents often enhancing the reaction rate. bohrium.com Given these precedents, it is plausible that complexes of this compound with metals like palladium, cobalt, or iridium could be effective catalysts for reactions such as cross-coupling, polymerization, and hydrogenation.

Heterogeneous Catalysis

For heterogeneous catalysis, this compound could be anchored to a solid support to create a recyclable catalyst. This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. For example, primary amines have been supported on polystyrene-based materials to create effective and recyclable heterogeneous catalysts for asymmetric reactions. nih.gov

Magnetically recoverable nanocatalysts are another area where aminopyridine derivatives have found application. nih.govrsc.org These catalysts, often based on iron oxide nanoparticles functionalized with organic ligands, can be easily separated from the reaction mixture using an external magnet. nih.govrsc.org Functionalization of such nanoparticles with this compound could lead to novel, easily separable catalysts for the synthesis of various organic compounds, including pyridine derivatives themselves. nih.govrsc.org The synthesis of 2-amino-3-cyanopyridines, for instance, has been achieved using magnetically recoverable catalysts. nih.gov

Photocatalytic Properties of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and the potential for incorporating photoactive components make them promising candidates for photocatalysis. frontiersin.orgkaust.edu.sa The incorporation of this compound or its analogues as ligands in these materials could impart interesting photocatalytic properties.

The pyridinyl and amino functionalities of this compound make it a suitable candidate for the construction of MOFs. The pyridine nitrogen can coordinate to the metal centers, while the amine group can either coordinate or be available for post-synthetic modification. The methoxy group can influence the electronic properties and potentially the light-absorbing characteristics of the resulting framework.

MOFs containing pyridinyl-derived ligands have been investigated for the photocatalytic degradation of dyes. rsc.org For example, two metal-organic frameworks constructed from a rigid bipyridinyl-derived ligand and a carboxylate co-ligand have been shown to be effective in the photocatalytic degradation of organic dyes. rsc.org Similarly, MOFs with amino-functionalized linkers, such as NH2-MIL-101(Fe), have demonstrated the ability to degrade volatile organic compounds like toluene (B28343) under visible light irradiation. frontiersin.org The amino group in these materials can act as an antenna to harvest visible light. frontiersin.org

The general principle in the photocatalytic activity of MOFs involves the absorption of light by either the organic linker or the metal cluster, leading to the generation of an excited state. This excited state can then initiate redox reactions with adsorbed substrates. The efficiency of this process is highly dependent on the electronic structure of the MOF, which is determined by the choice of both the metal and the organic linker. kaust.edu.sa By incorporating this compound into a MOF structure, it may be possible to tune the band gap and redox potentials of the material to optimize its photocatalytic activity for specific reactions, such as dye degradation, CO2 reduction, or organic synthesis. mdpi.com For instance, ruthenium complexes integrated into MOFs have been shown to enable photocatalysis under near-infrared light through a two-photon absorption process, highlighting the potential for advanced photocatalytic systems. nih.gov

While no specific data exists for MOFs constructed with this compound, the known photocatalytic activity of related aminopyridine and methoxy-substituted ligands in coordination polymers and MOFs suggests that this would be a fruitful area for future research.

Advanced Analytical Methodologies for 5 Methoxy N Methylpyridin 2 Amine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to separating the analyte of interest from complex sample matrices, its metabolites, and other potential impurities. The choice of technique depends on the specific analytical goal, such as purity assessment or high-resolution separation of metabolites.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of pharmaceutical compounds. For a polar, basic compound like 5-methoxy-N-methylpyridin-2-amine, a reverse-phase (RP) HPLC method is typically employed. This method separates compounds based on their hydrophobicity.

The development of an effective HPLC method involves optimizing several parameters to achieve a good peak shape and resolution from potential impurities. helixchrom.com A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The addition of an acid, like formic acid or sulfuric acid, to the mobile phase can improve the peak shape of basic compounds by minimizing tailing. helixchrom.com UV detection is suitable for aromatic compounds like pyridine (B92270) derivatives. sielc.comdtic.mil

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase separation based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcid improves peak shape for the basic analyte; acetonitrile is the organic modifier.
Gradient Isocratic or Gradient ElutionAn isocratic method (e.g., 70% A, 30% B) is simpler, while a gradient can resolve more complex mixtures.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 250 nmThe pyridine ring structure allows for strong UV absorbance. sielc.com
Injection Vol. 10 µLStandard volume for analytical injections.
Internal Std. PhenacetinUsed for validating the method and ensuring accuracy in purity evaluation. ptfarm.pl

Method validation for purity assessment would involve evaluating parameters such as linearity, precision, accuracy, selectivity, and limit of detection (LOD) and quantification (LOQ). ptfarm.pl

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, polar compounds like this compound, which contain an amine group, often exhibit poor chromatographic behavior (e.g., peak tailing) and are not sufficiently volatile for direct GC analysis. unibo.itthermofisher.cn Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. nih.gov

Acetylation is a common derivatization technique where a reagent like acetic anhydride (B1165640) is used to react with the amine group, forming a less polar and more volatile acetamide (B32628) derivative. unibo.it This process improves chromatographic performance on standard non-polar GC columns. The analysis is commonly performed using a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

Table 2: Typical GC Method Parameters for Analysis of Derivatized this compound

ParameterConditionPurpose
Derivatization Reaction with Acetic AnhydrideTo increase volatility and thermal stability of the analyte. unibo.it
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA non-polar column suitable for separating a wide range of derivatives.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized sample.
Oven Program Start at 100°C, ramp to 280°C at 10°C/minTemperature gradient to separate compounds based on boiling points.
Detector Mass Spectrometry (MS)Provides structural information for identification of the analyte and its derivatives. nih.gov
Ionization Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.

This approach is particularly useful for detecting and identifying volatile impurities or degradation products that may not be amenable to LC analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially higher resolution, sensitivity, and speed of analysis. This is achieved by using columns packed with sub-2-µm particles, which operate at higher pressures. lcms.cz For the analysis of this compound and its metabolites, UHPLC is particularly advantageous as it can separate structurally similar compounds within a much shorter run time. lcms.cz

The enhanced resolution is critical for distinguishing the parent drug from its various metabolites (e.g., O-desmethyl, N-desmethyl, or hydroxylated species) in complex biological matrices like plasma or urine. lcms.cz The increased speed significantly improves sample throughput, which is essential in metabolic and pharmacokinetic studies.

Table 3: Comparison of Typical HPLC and UHPLC Methodologies

ParameterConventional HPLCUHPLCAdvantage of UHPLC
Particle Size 3–5 µm< 2 µmHigher efficiency and resolution. lcms.cz
Column Dim. 4.6 x 150 mm2.1 x 50-100 mmReduced solvent consumption and faster analysis.
Flow Rate 1.0 mL/min0.4–0.6 mL/minLower solvent usage.
Pressure 2,000–6,000 psi10,000–18,000 psiEnables the use of smaller particles for higher efficiency.
Run Time 15–30 min2–10 minSignificantly increased sample throughput. lcms.cz
Resolution GoodExcellentSuperior separation of closely eluting peaks, such as isomers or metabolites. mdpi.com

The transition from HPLC to UHPLC allows for more detailed metabolic profiling and faster generation of high-quality analytical data.

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for the sensitive and selective quantification of drugs and metabolites. When coupled with liquid chromatography (LC-MS/MS), it provides the gold standard for bioanalytical assays.

For quantitative bioanalysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the preferred choice. springernature.comjfda-online.com MRM is a highly selective and sensitive technique where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored by the third quadrupole. nih.gov This precursor-to-product ion transition is unique to the analyte, minimizing interference from other compounds in the matrix. nih.govresearchgate.net

The development of an MRM method for this compound would involve:

Compound Optimization: Infusing a standard solution of the analyte into the mass spectrometer to determine the mass of the precursor ion and to optimize instrumental parameters like declustering potential and collision energy to generate stable and intense product ions. nih.gov

Selection of MRM Transitions: Identifying at least two specific and abundant product ions for each analyte. One transition is used for quantification (quantifier) and another for confirmation (qualifier). researchgate.net This ensures the identity and purity of the chromatographic peak.

Table 4: Hypothetical MRM Transitions for this compound and a Potential Metabolite

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Transition TypeCollision Energy (eV)
This compound 139.196.1Quantifier25
139.179.1Qualifier35
O-desmethyl Metabolite 125.182.1Quantifier22
125.167.1Qualifier32

This targeted approach allows for quantification over a wide dynamic range with high precision and accuracy, even at very low concentrations. nih.gov

An internal standard (IS) is critical for accurate and precise quantification in LC-MS/MS assays. nih.gov The IS is added at a known concentration to all samples and standards to correct for variability during sample preparation (e.g., extraction recovery) and instrument analysis (e.g., injection volume and ionization suppression). researchgate.net

The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3, where several hydrogen atoms are replaced with deuterium. clearsynth.com A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects. chromforum.org However, it is differentiated by the mass spectrometer due to its higher mass.

If a SIL-IS is not available, a structural analog can be used. A suitable structural analog must:

Be chemically similar to the analyte.

Have a retention time close to, but resolved from, the analyte.

Not be present in the biological matrix.

Exhibit similar ionization and fragmentation behavior. nih.gov

Table 5: Comparison of Internal Standard Types for LC-MS/MS Analysis

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Chemical Structure Identical to analyte, with isotopic substitution.Similar but not identical to the analyte.
Chromatography Co-elutes with the analyte. chromforum.orgElutes near the analyte but should be chromatographically resolved.
Matrix Effects Compensates most accurately as it experiences identical ion suppression/enhancement. clearsynth.comMay experience different matrix effects, potentially leading to less accurate compensation.
Availability & Cost Often requires custom synthesis; can be expensive.Generally more available and less expensive.
Accuracy Considered the "gold standard" for highest accuracy and precision. researchgate.netCan provide acceptable results if carefully selected and validated. nih.gov

The careful selection and validation of an appropriate internal standard are paramount to developing a robust and reliable quantitative LC-MS/MS method. nih.gov

Metabolite Identification and Profiling in Academic Research

Scientific investigation into the metabolic fate of this compound has not been documented in accessible research literature. While metabolic pathways for structurally related compounds, such as other substituted pyridines or compounds with methoxy (B1213986) and methylamine (B109427) groups, have been studied, extrapolating these findings to this compound without direct experimental evidence would be speculative and scientifically unfounded.

In Vivo Metabolic Pathways and Transformations (e.g., O-Demethylation)

There is no available data from in vivo studies to describe the specific metabolic transformations of this compound. General metabolic reactions for compounds with similar functional groups often include:

O-demethylation: The removal of a methyl group from the methoxy ether, which would result in a hydroxylated metabolite. This is a common metabolic pathway for many methoxylated xenobiotics.

N-demethylation: The removal of the methyl group from the secondary amine.

Hydroxylation: The addition of a hydroxyl group to the pyridine ring.

Conjugation: Subsequent reactions where the primary metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.

However, the occurrence of these specific pathways for this compound, the enzymes involved, and the resulting metabolites have not been experimentally determined or reported.

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

High-resolution mass spectrometry (HRMS) is a powerful and standard technique for identifying and structurally characterizing drug metabolites. Its high mass accuracy and resolution allow for the determination of the elemental composition of metabolites, which is a critical step in their identification. When coupled with fragmentation techniques (MS/MS or MS^n), HRMS provides detailed structural information that helps in pinpointing the exact site of metabolic modification.

In a hypothetical study of this compound metabolism, HRMS would be employed to:

Detect potential metabolites in biological matrices (e.g., plasma, urine, liver microsomes) by searching for predicted mass shifts from the parent compound.

Determine the elemental formulae of detected metabolites with high confidence.

Analyze fragmentation patterns to confirm the core structure and identify the location of metabolic changes (e.g., confirming the loss of a CH₂ group in O-demethylation or N-demethylation).

Despite the utility of this technology, no studies have been published that apply HRMS to the analysis of metabolites of this compound. Consequently, no data tables of identified metabolites or their mass spectral characteristics can be provided.

Lack of Specific Research Data on this compound in Materials Science and Industrial Applications

Initial research indicates a significant gap in publicly available scientific literature regarding the specific applications of the chemical compound This compound in the fields of materials science and as an industrial intermediate. While numerous studies detail the utility of similarly structured pyridine derivatives in these areas, data focusing explicitly on this compound is scarce. This report outlines the areas where information is sought, corresponding to the requested article structure, and highlights the absence of direct research findings for this particular compound.

Applications in Materials Science and Industrial Intermediates

Role as Intermediates in Advanced Material Synthesis

Novel Materials with Tailored Functionalities:Research explicitly linking this compound to the development of novel materials with specific, tailored functionalities is not present in the reviewed literature.

Utilization in Organic Synthesis as Versatile Building Blocks

Reagents in Analytical Chemistry for Detection and Quantification of Chemical Substances:There is no evidence to suggest that this compound is currently employed as a reagent in analytical chemistry for the detection or quantification of other substances.

No information has been found regarding the contribution of this compound to sustainable chemical processes, green chemistry initiatives, or the development of environmentally benign products.

Due to the lack of specific data for this compound in the requested application areas, a detailed, evidence-based article that adheres to the provided outline cannot be generated at this time. The information available for related compounds cannot be substituted without compromising the scientific accuracy and specificity of the request.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The current synthesis of 5-methoxy-N-methylpyridin-2-amine and related aminopyridines often relies on multi-step procedures that may involve harsh reagents and generate significant waste. cymitquimica.comprepchem.com Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key areas for exploration include:

Catalytic C-H Amination: Direct amination of the pyridine (B92270) ring would be a highly atom-economical approach. Research into transition-metal catalysts, such as those based on palladium or copper, could facilitate the direct introduction of the methylamino group onto the 5-methoxypyridine core, potentially reducing the number of synthetic steps. dicp.ac.cn

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process.

Biocatalysis: The use of enzymes, such as transaminases, for the amination step could offer high selectivity and mild reaction conditions. acs.org Engineering enzymes to accept 5-methoxypyridine derivatives as substrates is a promising long-term goal.

Renewable Starting Materials: Investigating synthetic routes that utilize starting materials derived from biomass would align with the principles of green chemistry. rsc.org This could involve the transformation of bio-based platform chemicals into the pyridine core.

A comparative analysis of a traditional versus a potential green synthetic route is presented below:

FeatureTraditional SynthesisPotential Green Synthesis
Starting Materials Often petroleum-derivedPotentially biomass-derived rsc.org
Reagents May use stoichiometric, hazardous reagentsCatalytic, recyclable reagents dicp.ac.cn
Solvents Often chlorinated solventsGreener solvents (e.g., water, ethanol) or solvent-free conditions amazonaws.com
Energy Consumption Batch processing can be energy-intensiveFlow chemistry can be more energy-efficient
Waste Generation Can produce significant byproductsHigher atom economy, less waste rsc.org

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and mass spectrometry are used to confirm the structure of this compound cymitquimica.comnih.gov, a deeper understanding of its dynamic behavior and interactions requires more advanced methods.

Future research could employ:

2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY and ROESY, can provide detailed information about the through-space interactions and conformational preferences of the molecule in solution.

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence or transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs).

Vibrational Circular Dichroism (VCD): For chiral derivatives of this compound, VCD spectroscopy can be a powerful tool for determining the absolute configuration and studying conformational changes in solution.

Solid-State NMR (ssNMR): In the context of functional materials, ssNMR can provide insights into the structure, packing, and dynamics of the molecule in the solid state. usm.my

High-Throughput Computational Screening and Predictive Modeling

Computational chemistry offers a powerful and cost-effective means to predict the properties of this compound derivatives and guide experimental efforts.

Future computational studies could focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, spectroscopic signatures (IR, Raman, NMR), and reactivity. mdpi.comtandfonline.com These calculations can aid in the interpretation of experimental data and provide insights into reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules. This can be particularly useful for understanding its behavior in different environments.

Virtual Screening: For applications in medicinal chemistry, high-throughput virtual screening of libraries of this compound derivatives against specific biological targets can help identify promising lead compounds for further investigation. researchgate.net This approach can significantly accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of derivatives with their observed biological activity or material properties, QSAR models can be developed to predict the performance of new, unsynthesized compounds. nih.gov

Design of Functional Materials Incorporating this compound Motifs

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of novel functional materials.

Potential areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): The pyridine ring is a common component in materials for OLEDs. By modifying the substituents on the this compound core, it may be possible to tune the emission color and efficiency of the resulting materials. icn2.cat

Sensors: The amino and methoxy (B1213986) groups can act as binding sites for metal ions or other analytes. Incorporating this motif into polymers or onto surfaces could lead to the development of new chemosensors with high sensitivity and selectivity.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the amino group can coordinate to metal ions, making this compound a potential ligand for the construction of MOFs. These materials have applications in gas storage, catalysis, and separation.

Liquid Crystals: The rigid, aromatic structure of the pyridine core is conducive to the formation of liquid crystalline phases. mdpi.com By attaching appropriate side chains, it may be possible to design new liquid crystal materials based on this scaffold.

Investigation of Biochemical Interactions and Enzyme Modulation Mechanisms in Academic Contexts

Within an academic research setting, exploring the biochemical interactions of this compound and its derivatives can provide valuable insights into fundamental biological processes.

Research in this area could involve:

Enzyme Inhibition Studies: The 2-aminopyridine (B139424) moiety is a known pharmacophore that can interact with the active sites of various enzymes, particularly kinases. nih.govacs.org Investigating the inhibitory activity of this compound derivatives against a panel of kinases could reveal novel structure-activity relationships and identify potential probes for studying enzyme function.

Protein-Ligand Crystallography: Obtaining crystal structures of derivatives in complex with their target enzymes would provide a detailed, atomic-level understanding of the binding interactions and guide the rational design of more potent and selective modulators.

Mechanism of Action Studies: For compounds that exhibit interesting biological activity, detailed mechanistic studies would be necessary to elucidate how they exert their effects at the molecular and cellular levels. This could involve techniques such as cell-based assays, proteomics, and transcriptomics.

Allosteric Modulation: Investigating the potential for derivatives to bind to allosteric sites on enzymes could lead to the discovery of novel modulators with unique pharmacological profiles. mmsl.cz

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methoxy-N-methylpyridin-2-amine, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions, such as reacting 2-chloro-5-methoxypyridine with methylamine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF). Controlled heating (80–100°C) and reaction time (12–24 hours) are critical to avoid side products like N-methylation overoxidation. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group integration.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch in amines, C-O in methoxy) .

Q. What in vitro biological screening models are appropriate for initial evaluation of this compound’s activity?

  • Methodology : Use cell-based assays targeting receptors or enzymes where pyridine derivatives are known to interact (e.g., kinase inhibition assays). For antimicrobial studies, employ standard MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Dose-response curves and cytotoxicity assays (e.g., MTT on HEK293 cells) ensure specificity .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy, methyl) influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The methoxy group increases electron density on the pyridine ring, enhancing electrophilic substitution at the para position. Computational studies (DFT calculations) can map electron distribution, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity. Compare with analogs lacking methoxy groups to isolate substituent effects .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodology :

  • Meta-analysis : Compare studies for variability in assay conditions (e.g., cell lines, compound purity).
  • Dose-Response Reproducibility : Replicate experiments across independent labs.
  • Structural Confirmation : Ensure reported activities correspond to the correct stereoisomer or tautomer using X-ray crystallography .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Flow Chemistry : Enhances heat and mass transfer for exothermic reactions.
  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd) with heterogeneous alternatives to simplify purification.
  • Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures consistency .

Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC.
  • Microsomal Assays : Evaluate hepatic metabolism using liver microsomes.
  • Plasma Protein Binding : Use ultrafiltration to assess binding affinity, which impacts bioavailability .

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